

# A Technical Guide to DL-Alpha-Aminobutyric Acid and Its Synonyms

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DL-alpha-aminobutyric acid, its synonyms, and its roles in various biological processes. This document details quantitative data, experimental protocols, and key signaling pathways, offering valuable insights for researchers in drug development and related scientific fields.

# **Chemical Identity and Synonyms**

DL-alpha-aminobutyric acid is a non-proteinogenic  $\alpha$ -amino acid. It is crucial to recognize its various synonyms and chemical identifiers to navigate the existing body of research effectively.



Identifier Type	Identifier
IUPAC Name	2-Aminobutanoic acid
Synonyms	DL-2-Aminobutyric acid, DL-2-Aminobutanoic acid, DL-α-Amino-n-butyric acid, (±)-2-aminobutyric acid, AABA, Homoalanine, Butyrine
CAS Number	2835-81-6
Molecular Formula	C4H9NO2
Molecular Weight	103.12 g/mol
InChI Key	QWCKQJZIFLGMSD-UHFFFAOYSA-N

# **Biological Significance and Therapeutic Potential**

DL-alpha-aminobutyric acid (AABA) is a metabolite derived from the catabolism of methionine, threonine, and serine. It plays a significant role in various physiological and pathological conditions, including metabolic disorders and inflammatory diseases.

#### **Role in Inflammatory Diseases**

Recent studies have highlighted the immunomodulatory function of AABA, particularly in the context of macrophage polarization. AABA has been shown to inhibit the polarization and function of pro-inflammatory M1 macrophages. This has significant implications for the treatment of inflammatory diseases. For instance, in murine models of sepsis and colitis, administration of AABA led to prolonged survival and reduced disease severity, respectively[1].

## **Metabolic Regulation**

AABA has been found to ameliorate metabolic dysfunction-associated steatotic liver disease (MASLD) in mice fed a high-fat/high-cholesterol diet. It achieves this by modulating lipid metabolism in the liver, suppressing de novo lipogenesis, and upregulating fatty acid oxidation and autophagy. This is partly mediated by the enhancement of the AMPK/SIRT1 pathway. Furthermore, AABA remodels the gut microbiome and inhibits ileal FXR-Fgf15 signaling, which increases the expression of hepatic Cyp7a1 to eliminate cholesterol buildup[2].



## **Precursor to Ophthalmic Acid**

AABA is a precursor in the biosynthesis of ophthalmic acid, a tripeptide analog of glutathione where cysteine is replaced by  $\alpha$ -aminobutyric acid[3]. The synthesis is catalyzed by the same enzymes involved in glutathione synthesis[3]. Ophthalmic acid levels have been observed to increase under conditions of amino acid catabolism, such as fasting[4].

## **Quantitative Data**

The following tables summarize key quantitative findings from experimental studies involving AABA.

**Effect of AABA on Cytokine Secretion in LPS-Stimulated** 

**Macrophages** 

Macrophages				
Cytokine	Treatment	Concentration (pg/mL)	Fold Change vs. LPS	
IL-6	Control	Not Detected	-	
LPS	~2500	-	_	
LPS + AABA	~1000	↓ ~2.5x	_	
TNF-α	Control	Not Detected	-	
LPS	~3000	-	_	
LPS + AABA	~1500	↓ ~2x	-	

Data extracted from graphical representations in Li et al., 2023. The values are approximate.[1]

#### **AABA Levels in Human Plasma**



Condition	Analyte	Concentration (µM)
Healthy Controls	alpha-aminobutyric acid	Varies
Functional Gut Disorders	alpha-aminobutyric acid	Significant differences in pairwise comparisons for branched-chain amino acids, ornithine, and alphaaminobutyric acid[5]

## Quantification of GABA and L-AABA in Human Serum

Analyte	Mean Concentration (μM)	Standard Deviation (µM)
GABA	0.146	0.035
L-AABA	20.6	7.3

Data from a cohort of 120 healthy non-Hispanic human subjects (aged 20-85 years).[6]

# **Experimental Protocols**

This section provides an overview of key experimental methodologies relevant to the study of DL-alpha-aminobutyric acid.

## **Quantification of Aminobutyric Acids by LC-MS/MS**

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of six underivatized aminobutyric acid isomers, including D,L-AABA, in biological fluids.

#### Sample Preparation:

- 10 μL of biological fluid (e.g., serum) is used for analysis.
- Proteins are precipitated, and the supernatant is directly analyzed.

#### LC-MS/MS Analysis:



- The method enables baseline separation of the isomers.
- Analysis time is approximately 27 minutes.
- Limits of detection (LODs) are in the low micromolar range (e.g., 0.16 μM for L-AABA and D-AABA)[7].

#### In Vivo Synthesis of Ophthalmic Acid

This protocol describes the in vivo study of ophthalmic acid synthesis in mice following the administration of L-alpha-aminobutyrate.

#### Procedure:

- Administer L-alpha-aminobutyrate to mice.
- At specified time points, collect liver and kidney tissues.
- Homogenize the tissues and perform biochemical analysis to quantify the levels of ophthalmic acid and precursor molecules.
- Radiolabeled precursors, such as L-gamma-[G-14C]glutamyl-L-alpha-aminobutyrate, can be used to trace the metabolic fate of the administered compounds[8].

## **Analysis of Macrophage Polarization**

#### Cell Culture and Stimulation:

- Bone-marrow-derived macrophages (BMDMs) are stimulated with lipopolysaccharide (LPS) to induce M1 polarization.
- Cells are treated with AABA to investigate its effects on macrophage activation and function[1].

#### Analysis Techniques:

 ELISA: To measure the secretion of cytokines such as IL-6 and TNF-α in the cell culture supernatant[1].



- Real-time PCR: To quantify the mRNA expression of M1 marker genes (e.g., Nos2, Tnfa, II6)
   [1].
- Western Blotting: To determine the protein expression levels of key signaling molecules (e.g., iNOS, EZH2)[1].
- Flow Cytometry: To analyze the expression of cell surface markers associated with macrophage activation (e.g., CD80, CD86)[1].
- Chromatin Immunoprecipitation (ChIP)-qPCR: To investigate epigenetic modifications, such as H3K27me3 enrichment at the promoter regions of inflammatory genes[1].

# Signaling Pathways and Logical Relationships AABA-Mediated Regulation of Macrophage Polarization

AABA has been shown to suppress M1 macrophage polarization through an epigenetic mechanism involving the histone methyltransferase EZH2.



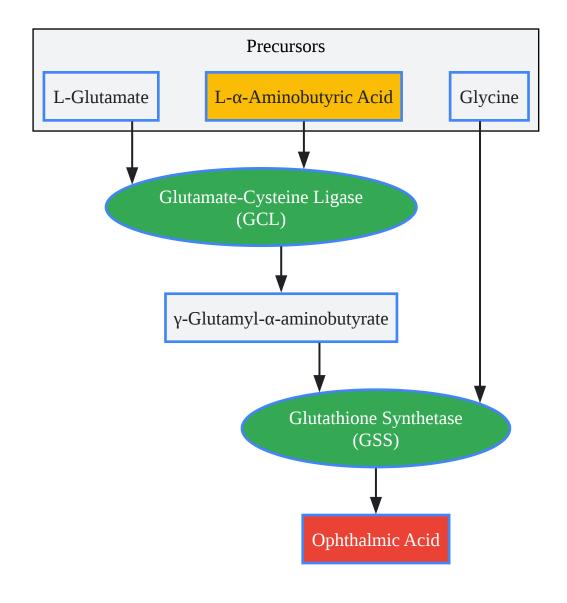
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Caption: AABA signaling pathway in macrophages.

#### **Biosynthesis of Ophthalmic Acid**

Ophthalmic acid is synthesized from its precursors, including AABA, through the same enzymatic pathway as glutathione.





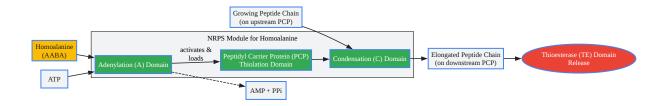
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Caption: Ophthalmic acid biosynthesis pathway.

## Non-Ribosomal Peptide Synthesis (NRPS) Workflow

Homoalanine (AABA) is incorporated into non-ribosomal peptides through a modular enzymatic assembly line.





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Caption: Non-ribosomal peptide synthesis workflow.

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- To cite this document: BenchChem. [A Technical Guide to DL-Alpha-Aminobutyric Acid and Its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3430085#synonyms-for-dl-alpha-aminobutyric-acid]

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